Synthesis and Characterization of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide
Synthesis and Characterization of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(3-nitrophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile pharmacological and photophysical properties associated with the 1,3,4-oxadiazole scaffold. This document details the synthetic route starting from 3-nitrobenzoic acid, including step-by-step experimental protocols. Furthermore, it compiles the expected physicochemical and spectroscopic data for the target compound, supported by data from closely related analogues.
Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
The synthesis of 2-(3-nitrophenyl)-1,3,4-oxadiazole is a two-step process commencing with the formation of 3-nitrobenzohydrazide from 3-nitrobenzoic acid, followed by a dehydrative cyclization to yield the target 1,3,4-oxadiazole ring. A common and effective method for the cyclization step involves the use of phosphorus oxychloride (POCl₃) as a dehydrating agent.[1][2]
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for 2-(3-Nitrophenyl)-1,3,4-oxadiazole.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzohydrazide
This procedure outlines the conversion of 3-nitrobenzoic acid to 3-nitrobenzohydrazide via esterification followed by hydrazinolysis.
Materials:
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3-Nitrobenzoic acid
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Ethanol (absolute)
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Sulfuric acid (concentrated)
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Hydrazine hydrate (80%)
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Sodium bicarbonate solution (5% w/v)
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Distilled water
Procedure:
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A mixture of 3-nitrobenzoic acid (1 eq.) and absolute ethanol (5-10 volumes) is taken in a round-bottom flask.
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A catalytic amount of concentrated sulfuric acid is carefully added.
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The reaction mixture is heated to reflux for 4-6 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).
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After completion, the excess ethanol is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 5% sodium bicarbonate solution and then with water.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield ethyl 3-nitrobenzoate.
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The crude ethyl 3-nitrobenzoate is dissolved in ethanol, and hydrazine hydrate (1.5-2 eq.) is added.
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The mixture is refluxed for 6-8 hours, during which the hydrazide precipitates.
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The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 3-nitrobenzohydrazide.
Step 2: Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This protocol describes the cyclodehydration of 3-nitrobenzohydrazide to the target oxadiazole.
Materials:
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3-Nitrobenzohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
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Sodium bicarbonate solution (20%)
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Methanol or Ethanol for recrystallization
Procedure:
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In a round-bottom flask, 3-nitrobenzohydrazide (1 eq.) is taken, and phosphorus oxychloride (5-10 volumes) is added carefully in a fume hood.
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The reaction mixture is refluxed for 4-6 hours.[1] The progress of the reaction can be monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
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The resulting mixture is neutralized with a 20% sodium bicarbonate solution.
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The precipitated solid is filtered, washed thoroughly with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent like methanol or ethanol to yield 2-(3-nitrophenyl)-1,3,4-oxadiazole as a solid.
Characterization
The structural elucidation of the synthesized 2-(3-nitrophenyl)-1,3,4-oxadiazole is performed using various spectroscopic techniques and determination of its physical properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5565-72-0 | [3] |
| Molecular Formula | C₈H₅N₃O₃ | [3] |
| Molecular Weight | 191.14 g/mol | [3] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly reported in searches |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(3-nitrophenyl)-1,3,4-oxadiazole based on the analysis of closely related compounds.[1][4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1615 | C=N stretch (oxadiazole ring) |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch |
| ~1100 | C-O-C stretch (oxadiazole ring) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 | s | Oxadiazole C-H |
| ~8.8 | t | Ar-H (proton between two nitro groups) |
| ~8.5 | d | Ar-H |
| ~8.4 | d | Ar-H |
| ~7.9 | t | Ar-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (oxadiazole ring) |
| ~155 | C-H (oxadiazole ring) |
| ~148 | C-NO₂ (aromatic) |
| ~135 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C (ipso) |
Mass Spectrometry
| m/z Value | Assignment |
| ~191 | [M]⁺ (Molecular ion) |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of 2-(3-nitrophenyl)-1,3,4-oxadiazole is depicted below.
